2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid typically involves multiple steps. One common method starts with the esterification of 2-(1H-indol-3-yl)acetic acid using a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate. This intermediate is then reacted with hydrazine hydrate in methanol to produce 2-(1H-indol-3-yl)acetohydrazide. The final step involves the reaction of this hydrazide with 2,3-dichlorophenylboronic acid under basic conditions to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic route to ensure high yield and purity, along with the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the phenyl ring.
Common Reagents and Conditions:
Oxidation: DDQ in the presence of a protic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of a base like sodium carbonate.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole or phenyl derivatives.
Scientific Research Applications
2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets. The compound is known to bind to specific receptors and enzymes, modulating their activity. For example, it may interact with serotonin and dopamine receptors, similar to other indole derivatives . This interaction can lead to various physiological effects, including changes in neurotransmitter levels and receptor activity.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
2-(1H-indol-3-yl)acetic acid: A precursor in the synthesis of the target compound.
2,3-Dichlorophenylboronic acid: Used in the synthesis of the target compound.
Uniqueness: 2-(4-(2,3-Dichlorophenyl)-6-hydroxy-1H-indol-3-yl)acetic acid is unique due to the presence of both the indole and dichlorophenyl moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H11Cl2NO3 |
---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
2-[4-(2,3-dichlorophenyl)-6-hydroxy-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H11Cl2NO3/c17-12-3-1-2-10(16(12)18)11-5-9(20)6-13-15(11)8(7-19-13)4-14(21)22/h1-3,5-7,19-20H,4H2,(H,21,22) |
InChI Key |
FWENTXHTOQKYIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C3C(=CC(=C2)O)NC=C3CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.